6-Tert-butylpyridin-3-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-tert-butylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-9(2,3)8-5-4-7(10)6-11-8;;/h4-6H,10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVPPGWOKLEGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137719-36-7 | |
| Record name | 6-tert-butylpyridin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butylpyridin-3-amine dihydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 6-chloropyridine-3-amine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of 6-Tert-butylpyridin-3-amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various alkyl or aryl-substituted pyridine derivatives.
Scientific Research Applications
6-Tert-butylpyridin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Tert-butylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Salt Form and Solubility: Dihydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility than mono-hydrochloride analogs, critical for bioavailability in drug formulations . Mono-hydrochloride derivatives (e.g., 6-(difluoromethyl)pyridin-3-amine hydrochloride) may have reduced solubility but lower molecular weight, favoring specific synthetic pathways .
Applications :
- This compound is primarily used as a building block in organic synthesis, whereas brominated analogs (e.g., ) are tailored for targeted drug intermediates .
- Compounds like levocetirizine dihydrochloride () highlight the pharmaceutical relevance of dihydrochloride salts in antihistamines, though their structures are distinct from pyridin-3-amine derivatives .
Biological Activity
6-Tert-butylpyridin-3-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a tert-butyl group at the 6th position and an amine group at the 3rd position of a pyridine ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C9H15ClN2
- CAS Number : 2137719-36-7
- IUPAC Name : this compound
The presence of both the tert-butyl and amine groups contributes to its distinct chemical reactivity and biological interactions, making it a valuable compound for research applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites, thereby preventing substrate interactions and inhibiting catalytic activity. Additionally, it may modulate cellular signaling pathways through receptor interactions, leading to various biological effects.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which is crucial in understanding its therapeutic potential. For example, studies have shown that it can affect enzyme kinetics in pathways related to inflammation and cancer progression.
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains has been noted, indicating potential applications in treating infections.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties, which could be beneficial in developing treatments for chronic inflammatory diseases. Studies suggest that it may reduce inflammatory markers in cell culture models.
Case Study 1: Enzyme Inhibition
In a study conducted on various enzyme systems, this compound was found to significantly inhibit the activity of cyclooxygenase (COX) enzymes. The inhibition was characterized by a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
| Concentration (µM) | COX Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial activity against Staphylococcus aureus revealed that the compound exhibited notable inhibition at concentrations ranging from 20 to 100 µg/mL.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 20 | 10 |
| 50 | 15 |
| 100 | 25 |
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is essential for any therapeutic application. Toxicity studies indicate that high doses may lead to cytotoxic effects in certain cell lines. Further research is needed to establish safe dosage levels for potential clinical use.
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 6-Tert-butylpyridine | Lacks amine group | Limited biological activity |
| 3-Aminopyridine | Lacks tert-butyl group | Moderate enzyme inhibition |
| 6-Chloropyridin-3-amine | Contains chlorine instead of tert-butyl | Variable antimicrobial activity |
Q & A
Q. What is the molecular structure and key physicochemical properties of 6-tert-butylpyridin-3-amine dihydrochloride?
The compound is a pyridine derivative with a tert-butyl substituent at the 6-position and an amine group at the 3-position, forming a dihydrochloride salt. Its molecular formula is C₉H₁₆Cl₂N₂ (exact formula inferred from analogous dihydrochloride salts in and ) . Key properties include solubility in polar solvents (e.g., water, ethanol) due to the dihydrochloride salt form, which enhances stability and bioavailability. Analytical techniques like NMR and mass spectrometry are recommended for structural confirmation and purity assessment.
Q. How is the dihydrochloride salt form advantageous for experimental applications?
The dihydrochloride form (2:1 ratio of HCl to base) improves solubility in aqueous media, critical for biological assays and in vivo studies. It also stabilizes the amine group against oxidation or degradation during storage . For synthesis, ensure stoichiometric control during salt formation, validated by titration or elemental analysis .
Q. What safety protocols are essential for handling this compound?
Based on analogous dihydrochloride salts ( ):
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H313/H333 warnings) .
- Work in a fume hood to prevent inhalation.
- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial potential of this compound?
Methodology :
- In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC/MBC against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) strains. Include controls like octenidine dihydrochloride () for comparative efficacy.
- In vivo models : Apply murine burn wound infection models (as in ) to assess colonization inhibition. Monitor bacterial load via qPCR and histopathology for tissue toxicity.
Q. How to resolve discrepancies between in vitro cytotoxicity and in vivo tolerability data?
Approach :
- In vitro : Test cytotoxicity using fibroblast (e.g., NIH/3T3) and epithelial cell lines (e.g., HaCaT) at varying concentrations (0.1–100 µM). Use MTT assays to quantify viability.
- In vivo : Conduct repeated-dose toxicity studies in rodents (e.g., 14-day exposure at 50–200 mg/kg). Compare serum biomarkers (ALT, creatinine) and tissue histology to in vitro data .
- Analysis : Statistically correlate in vitro IC₅₀ with in vivo NOAEL (no-observed-adverse-effect level) using regression models .
Q. What analytical strategies ensure batch-to-batch consistency in synthesis?
Quality Control Workflow :
Q. How to assess the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?
Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., IL-6, MMP3) on gold sensor chips () to measure binding kinetics (KD, kon/koff).
- Fluorescence quenching : Monitor changes in tryptophan fluorescence of serum albumin upon compound addition to infer binding affinity.
Data Interpretation and Optimization
Q. What statistical methods are recommended for dose-response studies?
Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For in vivo data, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals (95%) to quantify uncertainty .
Q. How to optimize solubility for pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
